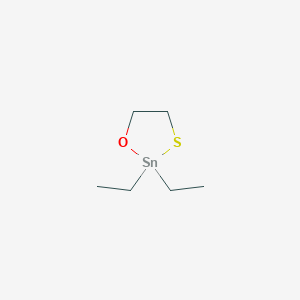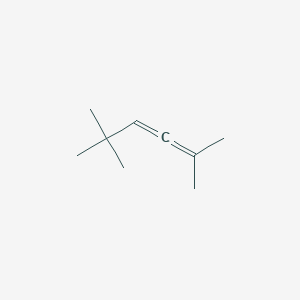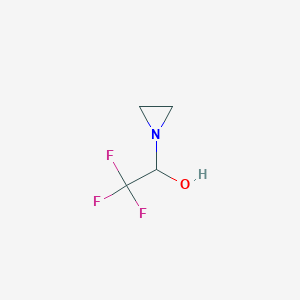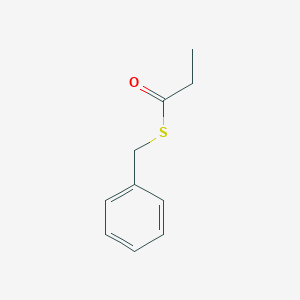
3-Pyridineacetic acid, (5-fluoro-3-pyridinyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridineacetic acid, (5-fluoro-3-pyridinyl)methyl ester is a chemical compound with the molecular formula C13H11FN2O2 It is known for its unique structure, which includes a pyridine ring substituted with a fluorine atom and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineacetic acid, (5-fluoro-3-pyridinyl)methyl ester typically involves the esterification of 3-pyridineacetic acid with (5-fluoro-3-pyridinyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridineacetic acid, (5-fluoro-3-pyridinyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Pyridineacetic acid, (5-fluoro-3-pyridinyl)methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Pyridineacetic acid, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Pyridineacetic acid, (5-fluoro-2-pyridinyl)methyl ester
- 4-Pyridineacetic acid, (5-fluoro-4-pyridinyl)methyl ester
- 3-Pyridineacetic acid, (4-chloro-3-pyridinyl)methyl ester
Uniqueness
3-Pyridineacetic acid, (5-fluoro-3-pyridinyl)methyl ester is unique due to the specific position of the fluorine atom on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the ester group also contributes to its distinct properties compared to other similar compounds .
Propiedades
Número CAS |
23723-36-6 |
|---|---|
Fórmula molecular |
C13H11FN2O2 |
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
(5-fluoropyridin-3-yl)methyl 2-pyridin-3-ylacetate |
InChI |
InChI=1S/C13H11FN2O2/c14-12-4-11(7-16-8-12)9-18-13(17)5-10-2-1-3-15-6-10/h1-4,6-8H,5,9H2 |
Clave InChI |
IDDLBJPPUNSPBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CC(=O)OCC2=CC(=CN=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)


![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)





